molecular formula C20H24ClN3O B5186525 4-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide

4-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide

Cat. No.: B5186525
M. Wt: 357.9 g/mol
InChI Key: SYQJUGGWPMCRCG-UHFFFAOYSA-N
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Description

4-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic applications due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. The use of solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl and 2-ethylphenyl groups may confer distinct properties compared to other similar compounds .

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-2-17-7-3-4-9-19(17)22-20(25)24-12-10-23(11-13-24)15-16-6-5-8-18(21)14-16/h3-9,14H,2,10-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQJUGGWPMCRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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